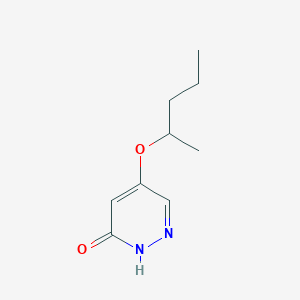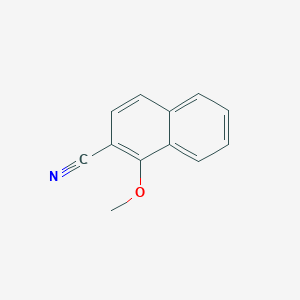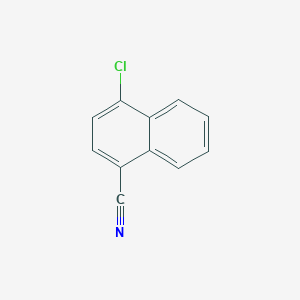
5-(pentan-2-yloxy)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pentan-2-yloxy)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with a pentan-2-yloxy substituent at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pentan-2-yloxy)pyridazin-3(2H)-one typically involves the reaction of a pyridazinone derivative with a pentan-2-yloxy group. One common method involves the nucleophilic substitution of a halogenated pyridazinone with pentan-2-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
5-(Pentan-2-yloxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the pyridazinone core to a dihydropyridazinone or tetrahydropyridazinone.
Substitution: The pentan-2-yloxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized pyridazinone derivatives.
Reduction: Dihydropyridazinone or tetrahydropyridazinone derivatives.
Substitution: Various alkoxy or aryloxy-substituted pyridazinone derivatives.
科学的研究の応用
5-(Pentan-2-yloxy)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and antitumor properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(pentan-2-yloxy)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
5-(Butan-2-yloxy)pyridazin-3(2H)-one: Similar structure with a butan-2-yloxy group instead of pentan-2-yloxy.
5-(Hexan-2-yloxy)pyridazin-3(2H)-one: Similar structure with a hexan-2-yloxy group instead of pentan-2-yloxy.
5-(Phenoxy)pyridazin-3(2H)-one: Similar structure with a phenoxy group instead of pentan-2-yloxy.
Uniqueness
5-(Pentan-2-yloxy)pyridazin-3(2H)-one is unique due to its specific alkoxy substituent, which can influence its chemical reactivity and biological activity. The length and branching of the alkoxy group can affect the compound’s solubility, stability, and interaction with biological targets.
特性
CAS番号 |
1346697-77-5 |
|---|---|
分子式 |
C9H14N2O2 |
分子量 |
182.22 g/mol |
IUPAC名 |
4-pentan-2-yloxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H14N2O2/c1-3-4-7(2)13-8-5-9(12)11-10-6-8/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChIキー |
NBULUSOEORJPQA-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)OC1=CC(=O)NN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol](/img/structure/B11909564.png)





![2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11909604.png)

![(3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolan]-5-ol](/img/structure/B11909639.png)



![6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909660.png)
